molecular formula C5H8N2O2 B6258502 (5-ethyl-1,3,4-oxadiazol-2-yl)methanol CAS No. 1153455-94-7

(5-ethyl-1,3,4-oxadiazol-2-yl)methanol

Cat. No. B6258502
CAS RN: 1153455-94-7
M. Wt: 128.1
InChI Key:
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Description

“(5-ethyl-1,3,4-oxadiazol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been utilized in a wide range of applications .


Synthesis Analysis

The synthesis of oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C5H9N3O.ClH/c1-2-4-7-8-5 (3-6)9-4;/h2-3,6H2,1H3;1H . The molecular weight of this compound is 163.61 .

Safety and Hazards

The safety information for “(5-ethyl-1,3,4-oxadiazol-2-yl)methanol” indicates that it has the following hazard statements: H302, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethyl-1,3,4-oxadiazol-2-yl)methanol involves the reaction of ethyl hydrazinecarboxylate with glyoxylic acid to form 5-ethyl-1,3,4-oxadiazol-2-carboxylic acid. This intermediate is then reduced to the desired product using sodium borohydride and methanol.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "Glyoxylic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with glyoxylic acid in the presence of a catalyst such as sulfuric acid to form 5-ethyl-1,3,4-oxadiazol-2-carboxylic acid.", "Step 2: The resulting intermediate is then reduced using sodium borohydride in methanol to form (5-ethyl-1,3,4-oxadiazol-2-yl)methanol.", "Step 3: The product is then purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

1153455-94-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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